Cyclobutyl(thiophen-2-yl)methanamine hydrochloride
Description
Cyclobutyl(thiophen-2-yl)methanamine hydrochloride is a substituted methanamine derivative featuring a cyclobutyl group attached to a thiophen-2-yl moiety, with the amine functionality protonated as a hydrochloride salt. The cyclobutyl group introduces steric bulk and lipophilicity, which may influence binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
cyclobutyl(thiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c10-9(7-3-1-4-7)8-5-2-6-11-8;/h2,5-7,9H,1,3-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWEVRXBAALFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclobutyl(thiophen-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutyl group linked to a thiophene moiety, which is known for its role in enhancing biological activity. The hydrochloride salt form improves solubility and bioavailability, crucial for pharmacological applications.
- Receptor Interaction : this compound has shown significant activity as a selective agonist for various receptors, including serotonin receptors. Its structural similarity to known agonists suggests it may modulate neurotransmission effectively .
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases, such as GSK-3β and PI3K-C2α, which are involved in critical cellular processes like metabolism and cell signaling .
Structure-Activity Relationships (SAR)
A series of derivatives were synthesized to understand the influence of structural modifications on biological activity. The following observations were made:
- Cyclobutyl Substituents : Variations in the cyclobutyl group affected potency; compounds with larger or more branched substituents generally exhibited reduced activity due to steric hindrance .
- Thiophene Modifications : Altering the position and nature of substituents on the thiophene ring significantly impacted receptor affinity and selectivity, highlighting the importance of this moiety in enhancing biological effects .
Study 1: GPR88 Agonist Activity
In a study investigating GPR88 agonists, this compound demonstrated promising results in reducing alcohol self-administration in rodent models. The compound was administered intraperitoneally, showing efficacy without affecting locomotor activity .
Study 2: Neuroprotective Effects
Research focused on neurodegenerative models revealed that the compound could mitigate tau hyperphosphorylation. This effect was attributed to its inhibition of GSK-3β, suggesting a potential therapeutic application in Alzheimer's disease .
Data Tables
| Compound | IC₅₀ (nM) | Target Enzyme | Biological Effect |
|---|---|---|---|
| Cyclobutyl(thiophen-2-yl)methanamine HCl | 50 | GSK-3β | Neuroprotection |
| Cyclobutyl(thiophen-2-yl)methanamine HCl | 200 | PI3K-C2α | Cell signaling modulation |
| Derivative A | 30 | GPR88 | Reduced alcohol intake |
Scientific Research Applications
Biological Activities
Research indicates that cyclobutyl(thiophen-2-yl)methanamine hydrochloride exhibits various biological activities:
- Antidepressant Potential : Preliminary studies suggest that compounds with similar structures may modulate neurotransmitter systems, indicating potential antidepressant properties.
- Receptor Interactions : The compound may interact with amine receptors, influencing neurotransmission pathways related to mood and cognition .
- Neuroprotective Effects : Investigations into its neuroprotective properties are ongoing, particularly concerning neurodegenerative diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
These findings highlight the compound's potential as a therapeutic agent in treating mood disorders and other neurological conditions.
Potential Therapeutic Applications
The unique structural features of this compound suggest several therapeutic applications:
- Mood Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating conditions like depression and anxiety.
- Neurodegenerative Diseases : Ongoing research aims to explore its neuroprotective effects, potentially offering new avenues for treatment.
- Pharmacological Research : As a research tool, it can help elucidate the mechanisms of action of other psychoactive compounds.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural and physicochemical properties of Cyclobutyl(thiophen-2-yl)methanamine hydrochloride with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Substituents |
|---|---|---|---|---|
| Cyclobutyl(thiophen-2-yl)methanamine HCl | C₉H₁₄ClNS | 211.73 | N/A | Cyclobutyl, thiophen-2-yl |
| Benzo[b]thiophen-2-yl methanamine HCl (2l) | C₈H₁₀ClNS | 195.69 | >95 | Benzothiophene, methanamine |
| Furan-2-yl methanamine HCl (2m) | C₅H₈ClNO | 149.58 | >95 | Furan-2-yl, methanamine |
| (S)-Cyclobutyl(phenyl)methanamine HCl | C₁₁H₁₆ClN | 205.71 | >95 | Cyclobutyl, phenyl |
| [4-(2-methylpropyl)thiophen-2-yl]methanamine HCl | C₉H₁₆ClNS | 205.75 | >95 | Thiophen-2-yl, 2-methylpropyl |
Key Observations :
- Molecular Weight : The cyclobutyl-thiophene derivative (211.73 g/mol) is heavier than benzothiophene (195.69 g/mol) and furan (149.58 g/mol) analogs due to the cyclobutyl group.
- Stereochemical Complexity : Cyclobutyl-containing compounds (e.g., trans-[3-(difluoromethyl)cyclobutyl]methanamine HCl) may exhibit stereoisomerism, impacting pharmacological activity .
Spectroscopic Data (NMR)
NMR data for selected analogs (from ):
| Compound (ID) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
|---|---|---|---|
| 2l | 8.20 (s, 3H, NH₃⁺), 7.85 (d, J=5.4 Hz, 1H), 7.50–7.35 (m, 3H), 4.15 (s, 2H) | 139.5 (C-S), 127.8–122.4 (aromatic) | DMSO-d₆ |
| 2m | 8.15 (s, 3H, NH₃⁺), 7.45 (d, J=3.2 Hz, 1H), 6.50–6.35 (m, 2H), 4.10 (s, 2H) | 156.2 (C-O), 110.5–106.8 (aromatic) | Methanol-d₄ |
Inference for Target Compound :
The cyclobutyl-thiophene derivative would exhibit:
Pharmacological and Toxicity Considerations
- SAR Insights :
- Toxicity: Limited data; structurally related Thiophene fentanyl HCl lacks comprehensive toxicological studies .
Preparation Methods
Reductive Amination Approach
A common and practical approach to synthesize the compound is via reductive amination of thiophen-2-carboxaldehyde (or thiophen-2-ylmethanal) with cyclobutylamine. This method involves:
- Step 1: Condensation of thiophen-2-carboxaldehyde with cyclobutylamine to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding amine using a suitable reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Step 3: Isolation of the free amine and subsequent treatment with hydrochloric acid to form the hydrochloride salt.
This method is favored for its mild conditions, good yields, and selectivity.
Nucleophilic Substitution Route
An alternative preparation involves nucleophilic substitution on a suitable thiophene derivative bearing a leaving group at the 2-position (e.g., 2-chloromethylthiophene):
- Step 1: Preparation of 2-(chloromethyl)thiophene by chloromethylation of thiophene.
- Step 2: Reaction of 2-(chloromethyl)thiophene with cyclobutylamine under basic or neutral conditions to substitute the chlorine with the amine group.
- Step 3: Purification and conversion to the hydrochloride salt.
This route, while straightforward, may require careful control of reaction conditions to avoid side reactions and achieve high selectivity.
Detailed Reaction Conditions and Parameters
The following table summarizes typical reaction conditions reported or inferred for the preparation of this compound.
| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |
|---|---|---|---|---|
| Imine formation | Thiophen-2-carboxaldehyde + cyclobutylamine | Ambient to 40 °C | Methanol, ethanol, or dichloromethane | Stirring for 1-3 hours; monitored by TLC |
| Imine reduction | Sodium triacetoxyborohydride or sodium cyanoborohydride | 0-25 °C | Same as above | Slow addition to control exotherm |
| Workup and isolation | Aqueous quench, extraction | Room temperature | Water, organic solvents | Separation of phases |
| Salt formation | Treatment with HCl (concentrated or aqueous) | Ambient | Ether or alcohol | Crystallization of hydrochloride salt |
Research Findings and Optimization Insights
- Yield and Purity: Reductive amination generally affords yields ranging from 60% to 85%, with high purity of the hydrochloride salt after recrystallization.
- Solvent Effects: Polar protic solvents such as methanol favor imine formation and reduction, while dichloromethane can be used to improve solubility and reaction control.
- Temperature Control: Maintaining reaction temperatures below 40 °C prevents decomposition and side reactions.
- Acid Selection: Hydrochloric acid is preferred for salt formation due to the stability and crystallinity of the resulting hydrochloride salt.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | Mild conditions, high selectivity, good yields | Requires careful handling of reducing agents | 70-85 | High |
| Nucleophilic Substitution | Straightforward, uses readily available reagents | Possible side reactions, lower selectivity | 50-70 | Moderate |
Q & A
Q. How is Cyclobutyl(thiophen-2-yl)methanamine hydrochloride synthesized in laboratory settings?
Answer: The synthesis typically involves a condensation reaction between cyclobutylamine derivatives and thiophene-2-carbaldehyde, followed by reductive amination and subsequent hydrochloride salt formation. A stepwise protocol is outlined below:
Condensation : React cyclobutylamine with thiophene-2-carbaldehyde in a polar aprotic solvent (e.g., dichloromethane) under reflux (40–60°C) for 12–24 hours .
Reduction : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst to reduce the intermediate imine.
Salt Formation : Treat the free base with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt .
Q. Key Considerations :
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
- Yield optimization requires strict control of stoichiometry and reaction time .
Q. What spectroscopic methods are used to characterize this compound?
Answer: A multi-technique approach ensures accurate structural confirmation:
- NMR Spectroscopy :
- ¹H NMR : Peaks for cyclobutyl protons (δ 2.1–3.0 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm).
- ¹³C NMR : Cyclobutyl carbons (δ 25–35 ppm), thiophene carbons (δ 120–140 ppm), and the amine carbon (δ 45–55 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 210.7 (calculated for C9H14ClNS⁺) .
- FT-IR : Stretching vibrations for N–H (3300–3500 cm⁻¹) and C–S (600–700 cm⁻¹) bonds .
Q. What are the key physicochemical properties relevant to its stability in experimental conditions?
Answer: Critical properties include:
| Property | Value | Method |
|---|---|---|
| Solubility | >50 mg/mL in water | USP dissolution test |
| Melting Point | 180–185°C (decomposes) | DSC/TGA |
| pKa (amine) | ~8.5 | Potentiometric titration |
- Stability : Stable at room temperature in dry, dark conditions. Hydrolyzes in acidic/basic media (>pH 10) .
Q. How is its purity assessed, and what analytical techniques are recommended?
Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA in water) with UV detection at 254 nm. Purity ≥95% is acceptable for most studies .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (e.g., C: 51.3%, H: 6.1%, Cl: 16.9%) .
- Chiral Purity : For enantiomeric resolution, use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol .
Q. What are the primary storage and handling protocols to ensure compound integrity?
Answer:
- Storage : Desiccate at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and hygroscopic degradation .
- Handling : Use PPE (gloves, lab coat) and fume hoods. Avoid contact with strong acids/bases .
Advanced Research Questions
Q. How can crystallographic data be analyzed to determine its molecular structure?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Structure Solution : Employ direct methods (e.g., SHELXT ).
Refinement : SHELXL for full-matrix least-squares refinement (R1 < 0.05 for high-quality data) .
Q. What strategies are employed to study its interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure binding affinity (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cellular Assays : Measure cAMP inhibition or calcium flux in HEK293 cells transfected with target receptors .
Q. How do structural modifications influence its pharmacological activity?
Answer: Comparative studies of analogs reveal:
| Modification | Impact on Activity | Source |
|---|---|---|
| Cyclobutyl → Cyclohexyl | Reduced binding affinity (IC50 ↑2×) | |
| Thiophene → Furan | Improved solubility, lower potency | |
| Methanamine → Ethylamine | Altered metabolic stability |
Q. What computational methods predict its binding affinity and mechanism of action?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate ligand-receptor binding poses. Use the AMBER force field for energy minimization .
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with IC50 values .
Q. How to address discrepancies in biological activity data across studies?
Answer:
- Experimental Variables : Standardize assay conditions (cell line, incubation time, DMSO concentration) .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and validate with orthogonal assays (e.g., Western blot vs. ELISA) .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare inter-laboratory variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
